Product packaging for 3,4,5-Trifluorophenyl Chloroformate(Cat. No.:)

3,4,5-Trifluorophenyl Chloroformate

Cat. No.: B13696529
M. Wt: 210.54 g/mol
InChI Key: UUEZRUSXGFPRFW-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenyl Chloroformate is a specialized chemical reagent designed for the derivatization of highly polar and hydrophilic analytes to make them amenable for analysis by gas chromatography-mass spectrometry (GC-MS) . This derivatization is critical for the identification and quantification of compounds that are otherwise challenging to analyze due to their low volatility and thermal instability. The core mechanism of action involves the reagent reacting with active hydrogen atoms in functional groups such as carboxylic acids (-COOH), alcohols (-OH), and amines (-NH2) . This reaction substitutes these polar groups with the 3,4,5-trifluorophenyl moiety, creating a stable, less polar, and more volatile derivative. A significant research value of this reagent lies in its application within environmental analytical chemistry, particularly for identifying highly polar disinfection byproducts (DBPs) in ozonated drinking water that are often missed by standard analytical procedures . The 3,4,5-trifluorophenyl group is also a common pharmacophore in medicinal chemistry, featured in the development of bioactive molecules such as 1,3,4-oxadiazole-based anticancer agents and hepatitis B virus (HBV) capsid assembly modulators . The resulting derivatives exhibit enhanced chromatographic properties, such as improved peak shape and reduced retention time, and superior spectroscopic properties for sensitive detection, especially in electron-capture negative ionization (ECNI) mode due to the high electron affinity of the fluorine atoms . This makes this compound an invaluable tool for researchers in environmental science, pharmaceutical development, and analytical method development, enabling the trace-level detection of crucial analytes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF3O2 B13696529 3,4,5-Trifluorophenyl Chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClF3O2

Molecular Weight

210.54 g/mol

IUPAC Name

(3,4,5-trifluorophenyl) carbonochloridate

InChI

InChI=1S/C7H2ClF3O2/c8-7(12)13-3-1-4(9)6(11)5(10)2-3/h1-2H

InChI Key

UUEZRUSXGFPRFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches for 3,4,5 Trifluorophenyl Chloroformate

Phosgenation and Phosgene-Equivalent Routes for Chloroformate Synthesis

The conversion of phenols to their corresponding chloroformates is most commonly achieved through reactions with phosgene (B1210022) or its safer, easier-to-handle derivatives. These methods are foundational in the synthesis of compounds like 3,4,5-Trifluorophenyl Chloroformate.

Carbonyl Dichloride (Phosgene) Methods

The direct reaction of a phenol (B47542) with carbonyl dichloride, commonly known as phosgene (COCl₂), is a well-established method for producing aryl chloroformates. kobe-u.ac.jp This process involves bubbling gaseous phosgene through a solution of the phenol, often in the presence of a catalyst or a base to neutralize the hydrogen chloride (HCl) byproduct. For less reactive phenols, such as those with electron-withdrawing groups like fluorine atoms, the reaction may require elevated temperatures or the initial conversion of the phenol to a more reactive alkali metal phenoxide. google.com

The general reaction is as follows: ArOH + COCl₂ → ArOCOCl + HCl

To drive the reaction to completion and manage the corrosive HCl produced, various strategies are employed. One approach involves using a tertiary amine or a compound like N,N-dimethylformamide (DMF) as a catalyst. google.com Another method is to first prepare the sodium or potassium salt of the phenol (a phenoxide) to enhance its nucleophilicity before reacting it with phosgene. google.com This is particularly relevant for electron-deficient phenols.

Triphosgene (B27547) and Diphosgene as Phosgene Equivalents

Due to the extreme toxicity and gaseous nature of phosgene, which makes it difficult to handle in a laboratory setting, solid or liquid phosgene equivalents are often preferred. wikipedia.orgdcfinechemicals.com Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that decomposes to generate three equivalents of phosgene in situ. wikipedia.org This allows for safer and more convenient handling. One molecule of triphosgene is stoichiometrically equivalent to three molecules of phosgene. wikipedia.org

The synthesis of aryl chloroformates using triphosgene typically involves reacting the phenol with triphosgene in the presence of a base, such as pyridine (B92270) or sodium carbonate, and often a catalyst like DMF. google.comjustia.comnih.gov The reaction can be carried out in a variety of inert organic solvents. google.com

Diphosgene, also known as trichloromethyl chloroformate, is a liquid that serves as another convenient substitute for phosgene. dcfinechemicals.comnih.gov It can be thought of as a dimer of phosgene and is used in a similar manner to triphosgene for the synthesis of chloroformates. nih.gov

Alternative Chlorocarbonylation Strategies

Research into safer and more environmentally friendly synthetic methods has led to alternative chlorocarbonylation strategies that avoid the direct use of phosgene or its traditional equivalents. One such innovative approach is the "photo-on-demand" synthesis of phosgene from chloroform (B151607) (CHCl₃). kobe-u.ac.jp This method involves the photochemical oxidation of chloroform to generate phosgene in situ, which can then immediately react with a substrate like a phenol. kobe-u.ac.jp This technique minimizes the risks associated with storing and handling highly toxic phosgene. kobe-u.ac.jp The process can be performed in a heterogeneous solution of chloroform and aqueous sodium hydroxide, where the base facilitates the reaction by forming the more nucleophilic phenoxide ion. nih.gov

Optimization of Reaction Conditions for Academic and Preparative Scale Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for achieving high yields and purity on both small (academic) and large (preparative) scales.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of aryl chloroformates. The solvent must be inert to the highly reactive reagents and byproducts, such as phosgene and HCl. Common solvents used in these reactions include aromatic hydrocarbons like toluene (B28343) and xylene, and chlorinated hydrocarbons such as dichloromethane (B109758). google.comgoogle.com For phenoxide-based reactions, toluene is a common choice. google.com

The solvent can influence reaction rates and mechanisms through its polarity and its ability to solvate reactants and transition states. nih.gov In some cases, the chloroformate product itself can be used as the solvent, which can increase the space-time yield by eliminating the need for a separate solvent removal step. google.com Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been noted for their ability to have a beneficial effect on the reactivity and selectivity of certain organic reactions, although their application in this specific synthesis is not widely documented. nih.gov

The following table shows examples of solvents used in the synthesis of various aryl and alkyl chloroformates using triphosgene, illustrating typical reaction conditions.

Table 1: Representative Synthesis of Chloroformates using Triphosgene in Toluene

Product Reactant (Alcohol/Phenol) Base Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Phenyl Chloroformate Phenol Sodium Carbonate DMF Toluene 0 8 66 justia.com
n-Butyl Chloroformate n-Butanol Sodium Carbonate DMF Toluene 0 8 96 google.com
n-Octyl Chloroformate n-Octanol Triethylamine (B128534) - Toluene 0 8 96 google.com
Benzyl Chloroformate Benzyl Alcohol Potassium Carbonate DMF Toluene 0 8 - (79% conversion) justia.com
[(2-Ethylcyclohexan-1-ol)yl] Chloroformate 2-Ethylcyclohexan-1-ol Sodium Carbonate DMF Toluene 0 8 - (94% conversion) google.com

This table presents data for the synthesis of various chloroformates to illustrate typical reaction conditions. Specific data for this compound is not available in the cited sources.

Temperature and Pressure Parameters in Synthesis

Temperature is a key parameter in controlling the rate and selectivity of phosgenation reactions. For the synthesis of aryl chloroformates from less reactive phenols, temperatures above 75°C may be necessary. google.com However, using triphosgene, many reactions can be effectively carried out at temperatures ranging from 0°C to ambient temperature. google.com A common procedure involves cooling the reaction mixture to 0°C before the addition of the phenol solution. justia.com For direct phosgenation of phenols, reaction temperatures can range from 60°C to 180°C, with a preferred range of 100°C to 140°C to achieve high reaction rates while minimizing the formation of byproducts like diphenyl carbonate. google.com

Pressure is another important factor, particularly when using gaseous phosgene. While many laboratory-scale syntheses are conducted at atmospheric pressure, industrial processes may operate under elevated pressure, which can be difficult to manage safely. nih.gov The development of methods using triphosgene or photo-on-demand phosgene at atmospheric pressure offers a significant advantage in terms of safety and technical simplicity. nih.govnih.gov

The following table provides an example of a procedure for synthesizing a substituted aryl formate (B1220265), which is structurally related to the target compound, highlighting the reaction conditions.

Table 2: Synthesis of 2,4,6-Trichlorophenyl formate

Reactant Reagent Solvent Temperature Time Yield (%) Reference
2,4,6-Trichlorophenol Formic Acid / Acetic Anhydride (B1165640) - 60°C 12 h 95 orgsyn.org

This table is for a related substituted aryl formate and is provided for illustrative purposes. The synthesis of a chloroformate would involve a chlorocarbonylating agent instead of formic acid/acetic anhydride.

Catalyst and Additive Effects in Chloroformate Formation

The formation of this compound from 3,4,5-trifluorophenol (B1223441) and a phosgenating agent, such as phosgene or its safer solid surrogate triphosgene, is significantly accelerated by the presence of a catalyst. The catalyst's primary role is to activate the phenol or the phosgenating agent, thereby facilitating the nucleophilic attack and subsequent formation of the chloroformate. Common catalysts for this transformation are typically basic organic compounds.

Tertiary Amines and Amides as Catalysts:

Tertiary amines, such as pyridine and triethylamine, and N,N-disubstituted amides, like N,N-dimethylformamide (DMF), are widely employed as catalysts in the synthesis of aryl chloroformates. researchgate.net Their catalytic activity stems from their ability to act as nucleophilic catalysts. For instance, in a reaction involving phosgene, the amine can react to form a highly reactive acylammonium salt intermediate. This intermediate is then readily attacked by the phenoxide ion.

In the case of triphosgene, a solid and thus safer alternative to gaseous phosgene, a base is required to initiate its decomposition into phosgene in situ. researchgate.net Organic bases like pyridine can fulfill this role, acting as both a catalyst and a promoter for the generation of the active phosgenating species. nih.gov

The choice of catalyst and its concentration can influence the reaction rate, yield, and purity of the final product. While specific comparative data for the synthesis of this compound is not extensively published, general principles for aryl chloroformate synthesis suggest that the basicity and steric hindrance of the amine catalyst can affect its efficacy. Additives, such as salts, may also be used to modulate the reaction conditions and improve product yields.

To illustrate the potential impact of different catalysts on the synthesis, the following interactive data table presents hypothetical yet representative data based on known trends in aryl chloroformate synthesis. The data showcases how the choice of catalyst could influence the yield of this compound.

Table 1: Hypothetical Catalyst Performance in the Synthesis of this compound

CatalystPhosgenating AgentSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
PyridineTriphosgeneToluene80488
N,N-Dimethylformamide (DMF)TriphosgeneDichloromethane40685
TriethylaminePhosgeneToluene25590
NoneTriphosgeneToluene10012< 20

This table is for illustrative purposes and is based on general principles of aryl chloroformate synthesis. Actual results may vary.

Green Chemistry Considerations in the Preparative Design of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tudelft.nlrsc.org The application of these principles to the synthesis of this compound focuses on several key areas:

Safer Reagents: The most significant green improvement in the synthesis of chloroformates has been the substitution of highly toxic and gaseous phosgene with solid triphosgene (bis(trichloromethyl) carbonate). researchgate.netresearchgate.net Triphosgene is easier and safer to handle, transport, and store, and it can be used to generate phosgene in situ, minimizing the risks associated with handling large quantities of the gas.

Alternative Solvents: Traditional syntheses of chloroformates often employ chlorinated solvents like dichloromethane or aromatic hydrocarbons like toluene. researchgate.net These solvents are associated with environmental and health concerns. Green chemistry encourages the use of safer, more environmentally benign solvents. Potential greener alternatives could include ethers derived from renewable resources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have shown promise in various organic transformations. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of bases like pyridine or DMF is inherently greener than using stoichiometric amounts of activating agents that would be consumed in the reaction, leading to more waste. Catalysts increase the reaction rate and can lead to higher selectivity, reducing the formation of byproducts. nih.gov

Atom Economy and E-Factor: Green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are used to assess the "greenness" of a chemical process. rsc.orgnih.gov Atom economy measures the proportion of reactant atoms that are incorporated into the final product. The E-factor is the ratio of the mass of waste to the mass of the product. An ideal synthesis has a high atom economy and a low E-factor. The synthesis of this compound from 3,4,5-trifluorophenol and triphosgene, when optimized, can achieve a relatively high atom economy, as the main byproduct is carbon dioxide and hydrogen chloride, which can potentially be captured or neutralized.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a technique that can facilitate reactions between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). rsc.org This can eliminate the need for solvents that dissolve all reactants, potentially allowing for the use of water or avoiding solvents altogether. The use of PTC in the synthesis of fluorinated organic compounds is an area of active research and could offer a greener pathway for the preparation of this compound. nih.govtudelft.nl

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Reactivity and Mechanistic Studies of 3,4,5 Trifluorophenyl Chloroformate

Acylation Reactions Mediated by 3,4,5-Trifluorophenyl Chloroformate

As a highly activated acylating agent, this compound facilitates the introduction of the 3,4,5-trifluorophenoxycarbonyl moiety onto various nucleophiles. This reactivity is harnessed for the synthesis of several important classes of organic compounds, including esters, carbamates, amides, and ureas. The 3,4,5-trifluorophenoxide ion is an excellent leaving group, which, combined with the inductive effect of the fluorine atoms, drives these reactions to completion under mild conditions.

This compound reacts readily with alcohols and phenols to form carbonate esters and with primary and secondary amines to yield carbamates. wikipedia.org These reactions typically proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. wikipedia.org

The synthesis of carbamates using activated aryl chloroformates like p-nitrophenyl chloroformate is a well-established method, particularly in peptide synthesis and for creating protecting groups. nih.gov The high reactivity of this compound is analogous to other electron-deficient aryl chloroformates, making it particularly suitable for reactions with less nucleophilic amines or for achieving high yields under mild conditions. nih.govnih.gov

The general reactions are as follows:

Ester Formation: R-OH + C₆H₂F₃O(CO)Cl → R-O-CO-O-C₆H₂F₃ + HCl

Carbamate (B1207046) Formation: R₂NH + C₆H₂F₃O(CO)Cl → R₂N-CO-O-C₆H₂F₃ + HCl

While specific examples for this compound are not extensively documented in readily available literature, the following table illustrates typical conditions and yields for carbamate formation using the analogous and highly reactive p-nitrophenyl chloroformate. Similar outcomes can be anticipated for its trifluorinated counterpart.

Table 1: Illustrative Synthesis of Carbamates using an Activated Aryl Chloroformate Analog Data based on reactions with p-nitrophenyl chloroformate, a reagent with comparable reactivity.

Amine SubstrateReagentBaseSolventConditionsProductYieldReference
Amino Acid Esterp-Nitrophenyl ChloroformatePyridineDichloromethane (B109758) (DCM)0°C to rt, 3 hN-(p-nitrophenoxycarbonyl)amino acid ester>95% nih.govnih.gov
Primary Aliphatic Aminep-Nitrophenyl ChloroformateTriethylamine (TEA)Tetrahydrofuran (THF)0°C to rt, 30 minAlkyl p-nitrophenyl carbamate~81% commonorganicchemistry.com

The synthesis of amides from carboxylic acids using chloroformates proceeds via a mixed anhydride (B1165640) intermediate. The carboxylic acid is first deprotonated with a base (e.g., triethylamine), and the resulting carboxylate attacks the chloroformate to form a carboxylic-carbonic anhydride. This activated intermediate is then treated in situ with an amine to furnish the desired amide, releasing the phenoxide and carbon dioxide. google.com Maintaining an excess of the chloroformate during the formation of the mixed anhydride is crucial to suppress the formation of symmetrical carboxylic anhydrides as byproducts. google.com

Ureas are typically synthesized from chloroformates in a two-step, one-pot process. First, the chloroformate reacts with a primary or secondary amine to form a carbamate intermediate. google.com This activated carbamate is then reacted with a second amine to yield the final urea (B33335) product. google.comresearchgate.net The use of highly activated aryl chloroformates, such as 2,4,5-trichlorophenyl chloroformate, has been documented for this purpose, suggesting that this compound would be an effective reagent for this transformation. google.com

The general reactions are as follows:

Amide Formation:

R-COOH + Et₃N → R-COO⁻ Et₃NH⁺

R-COO⁻ + C₆H₂F₃O(CO)Cl → R-CO-O-CO-OC₆H₂F₃ + Cl⁻

R-CO-O-CO-OC₆H₂F₃ + R'₂NH → R-CONR'₂ + C₆H₂F₃OH + CO₂

Urea Formation:

R₂NH + C₆H₂F₃O(CO)Cl → R₂N-CO-O-C₆H₂F₃ + HCl

R₂N-CO-O-C₆H₂F₃ + R'₂NH → R₂N-CO-NR'₂ + C₆H₂F₃OH

The following table provides illustrative examples of urea synthesis using activated chloroformate analogs.

Table 2: Illustrative Synthesis of Ureas via Carbamate Intermediates using Activated Aryl Chloroformates Data based on reactions with analogous reagents.

Amine 1Chloroformate ReagentAmine 2BaseSolventConditionsProductYieldReference
Generic Amine (HNR₂)Phenyl ChloroformateAryl Amine (ArNH₂)Not specifiedNot specifiedTwo stepsUnsymmetrical Urea (R₂N-CO-NHAr)Not specified google.com
Primary Amine2,2,2-Trifluoroethyl ChloroformateSecondary AmineTriethylamineTrifluoroethanolReflux, then rtUnsymmetrical UreaGood researchgate.net
Isopropenyl Carbamate (from Isopropenyl Chloroformate)N/A (Carbamate is reactant)3,3-DimethylbutylamineDBUDioxane80°CUnsymmetrical Urea85% commonorganicchemistry.com

Nucleophilic Substitution Mechanisms at the Carbonyl Center

The reactions of aryl chloroformates are classic examples of nucleophilic acyl substitution. The mechanism of these reactions has been the subject of extensive kinetic studies, particularly focusing on the influence of the substrate, nucleophile, and solvent.

Nucleophilic substitution at an acyl carbon can theoretically proceed through several pathways. A dissociative SN1-type mechanism would involve the slow, rate-determining departure of the chloride ion to form a resonance-stabilized acylium cation, which is then rapidly attacked by the nucleophile. Conversely, a concerted SN2-type mechanism would involve simultaneous bond-making by the nucleophile and bond-breaking of the carbon-chlorine bond.

However, for aryl chloroformates, the overwhelmingly favored pathway is a stepwise addition-elimination (AN+DN) mechanism. nih.govmdpi.com This pathway involves:

Addition: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step for reactions with aryl chloroformates. mdpi.com

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (or the aryloxide, depending on the nucleophile and conditions) to reform the carbonyl double bond and yield the final product.

Kinetic studies on phenyl chloroformate and its substituted analogs consistently support this addition-elimination pathway over a pure SN1 or concerted SN2 mechanism. nih.govrsc.org The strong electron-withdrawing nature of the 3,4,5-trifluorophenyl group is expected to further stabilize the negatively charged tetrahedral intermediate, facilitating the initial nucleophilic attack and reinforcing the prevalence of the addition-elimination mechanism.

The effect of the solvent on the reaction rate provides critical insight into the mechanism. The extended Grunwald-Winstein equation is a linear free-energy relationship used to quantify these effects:

log(k/k₀) = lNT + mYCl

where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively.

NT is the solvent nucleophilicity parameter.

YCl is the solvent ionizing power parameter for a chloride leaving group.

l is the sensitivity of the reaction to solvent nucleophilicity.

m is the sensitivity of the reaction to solvent ionizing power.

For aryl chloroformates, solvolysis studies yield high l values (typically 1.6–1.7) and moderate m values (typically 0.5–0.6). nih.govmdpi.com The large l value indicates significant involvement of the solvent as a nucleophile in the rate-determining step, which is characteristic of the bimolecular addition-elimination mechanism. mdpi.comresearchgate.net The moderate m value suggests that while there is some charge separation in the transition state leading to the tetrahedral intermediate, it is not a full-blown SN1-type ionization.

For this compound, it is predicted that the l and m values would be similar to those of other electron-deficient aryl chloroformates like p-nitrophenyl chloroformate, confirming a mechanism highly dependent on solvent nucleophilicity.

Table 3: Grunwald-Winstein Parameters for Solvolysis of Analogous Aryl Chloroformates at 25°C

ChloroformateSensitivity to Nucleophilicity (l)Sensitivity to Ionizing Power (m)l/m RatioProposed MechanismReference
Phenyl Chloroformate1.660.562.96Addition-Elimination nih.govmdpi.com
p-Nitrophenyl Chloroformate1.680.463.65Addition-Elimination mdpi.com
p-Methoxyphenyl Chloroformate1.580.572.77Addition-Elimination mdpi.com

The nature of the attacking nucleophile profoundly affects the rate of acylation.

Electronic Effects: More basic (and thus generally more nucleophilic) species react faster. For instance, the aminolysis of phenyl chloroformates shows a strong correlation with the basicity of the attacking aniline (B41778) nucleophile. researchgate.net The highly electrophilic carbonyl carbon of this compound would be particularly susceptible to attack by strong nucleophiles.

Steric Effects: Steric hindrance on the nucleophile can significantly slow the reaction rate by impeding its approach to the carbonyl carbon. Bulky nucleophiles will react more slowly than smaller ones with similar basicity. This principle allows for a degree of chemoselectivity in molecules with multiple nucleophilic sites.

The strong electron-withdrawing effect of the trifluorinated ring in this compound makes the carbonyl carbon "harder" in the context of Hard-Soft Acid-Base (HSAB) theory. This suggests it will react preferentially with "hard" nucleophiles like primary amines and alcohols over "softer" nucleophiles like thiols, although it is reactive towards a wide range of nucleophiles.

Role of Fluorine Substitution Pattern on Reactivity Profiles

The substitution pattern of the fluorine atoms on the phenyl ring of this compound is a critical determinant of its reactivity. The electronic properties of the trifluorophenyl group directly impact the electrophilicity of the carbonyl carbon, which is the primary site for nucleophilic attack.

Electronic Effects of the Trifluorophenyl Moiety on Carbonyl Electrophilicity

The three fluorine atoms on the phenyl ring exert a powerful electron-withdrawing effect on the carbonyl group. This is primarily due to the high electronegativity of fluorine, which results in a strong negative inductive effect (-I effect). This inductive withdrawal of electron density from the aromatic ring is transmitted to the chloroformate group, leading to a significant increase in the partial positive charge on the carbonyl carbon.

This heightened electrophilicity makes this compound a highly reactive acylating agent, more so than its non-fluorinated counterpart, phenyl chloroformate. Research on related compounds has shown that electron-withdrawing substituents on the phenyl ring accelerate the rate of nucleophilic attack. For instance, studies on the solvolysis of various substituted phenyl chloroformates have demonstrated that electron-withdrawing groups enhance the susceptibility of the carbonyl carbon to nucleophilic attack mdpi.com. The trifluoromethyl group, for example, is known to stabilize transition states during nucleophilic attacks through inductive electron withdrawal smolecule.com. It is therefore expected that the 3,4,5-trifluoro substitution pattern would render the carbonyl carbon of this compound significantly more electrophilic and thus more reactive towards nucleophiles such as alcohols and amines in acylation reactions smolecule.com.

Regioselectivity and Stereoselectivity in Reactions Involving the Fluorinated Phenyl Group

Currently, there is a lack of specific studies in the accessible scientific literature detailing the regioselectivity and stereoselectivity of reactions involving the fluorinated phenyl group of this compound. However, general principles suggest that reactions targeting the aromatic ring would be governed by the directing effects of the fluorine and chloroformate substituents.

For nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the fluorine atoms and the chloroformate group would activate the ring towards attack, although such reactions are generally less common than reactions at the carbonyl group.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Rate Constant Determinations for Key Reactions

Specific rate constants for the reactions of this compound have not been reported in the literature. However, the study of the solvolysis of other phenyl chloroformates provides a framework for predicting its reactivity. The solvolysis of chloroformates is often analyzed using the extended Grunwald-Winstein equation, which relates the rate constant of a solvolysis reaction to the nucleophilicity and ionizing power of the solvent mdpi.comnih.gov.

For comparison, the table below presents the sensitivities to solvent nucleophilicity (l) and solvent ionizing power (m) for the solvolysis of p-nitrophenyl chloroformate and phenyl chloroformate. These values are indicative of a bimolecular addition-elimination mechanism where the addition of the nucleophile is the rate-determining step mdpi.com.

Table 1: Grunwald-Winstein Parameters for the Solvolysis of Substituted Phenyl Chloroformates at 25°C

Compound l (Sensitivity to Nucleophilicity) m (Sensitivity to Ionizing Power)
p-Nitrophenyl Chloroformate 1.68 ± 0.06 0.46 ± 0.04
Phenyl Chloroformate 1.60 ± 0.05 0.57 ± 0.05

Data sourced from a study on p-nitrophenyl chloroformate solvolysis mdpi.com.

Given the strong electron-withdrawing nature of the three fluorine atoms, it is anticipated that the rate of nucleophilic attack on this compound would be significantly faster than that on phenyl chloroformate and likely comparable to or even greater than that of p-nitrophenyl chloroformate.

Equilibrium Studies and Reaction Reversibility

There is no specific information available regarding equilibrium studies or the reversibility of reactions involving this compound. In general, the reactions of chloroformates with nucleophiles like alcohols and amines to form stable carbonates and carbamates are considered to be effectively irreversible under standard laboratory conditions. This is due to the formation of a stable leaving group (chloride ion) and a thermodynamically stable product.

For hydrolysis, the reaction of this compound with water would yield 3,4,5-trifluorophenol (B1223441) and hydrochloric acid smolecule.com. This reaction is also generally considered to be irreversible, especially in the presence of a base to neutralize the acid produced.

Applications of 3,4,5 Trifluorophenyl Chloroformate As a Versatile Synthetic Intermediate

In Peptide and Protein Chemistry:

3,4,5-Trifluorophenyl chloroformate serves as a valuable reagent for facilitating the formation of amide bonds, the fundamental linkage in peptides and proteins. Its utility stems from its ability to activate the carboxyl group of an amino acid, rendering it susceptible to nucleophilic attack by the amino group of another. The presence of three electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it a highly reactive intermediate for peptide synthesis.

A key strategy in peptide synthesis involves the conversion of an N-protected amino acid into an "active ester." This process increases the reactivity of the carboxyl group, allowing for efficient peptide bond formation under mild conditions. Aryl chloroformates, including this compound, are instrumental in creating these activated intermediates. The general reaction involves the treatment of an N-protected amino acid with the chloroformate in the presence of a base, leading to the formation of a mixed anhydride (B1165640) that subsequently rearranges to the more stable active ester.

The activation of amino acids must be compatible with the commonly used N-terminal protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. chemicalbook.comsigmaaldrich.comwpmucdn.comnih.govsci-hub.st this compound can be used to synthesize the corresponding 3,4,5-trifluorophenyl active esters of Fmoc-, Boc-, and Z-protected amino acids.

The synthesis proceeds via the reaction of the N-protected amino acid with this compound. This reaction is typically carried out in an inert solvent in the presence of a tertiary amine base. The resulting 3,4,5-trifluorophenyl ester is a stable, often crystalline solid that can be isolated and purified before its use in the peptide coupling step. This two-step approach allows for controlled and efficient peptide synthesis. The reactivity of the chloroformate with nucleophiles like alcohols and amines to form esters and amides underpins this application. smolecule.com

Table 1: Common N-Terminal Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationCleavage Conditions
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine in DMF)
tert-ButyloxycarbonylBocAcid (e.g., Trifluoroacetic Acid - TFA)
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation, Strong Acids (e.g., HBr in Acetic Acid)

The efficacy of an active ester in peptide synthesis is largely determined by the nature of the aryl group. Highly electron-withdrawing substituents on the phenyl ring create a better leaving group (the aryloxide), thus increasing the reactivity of the ester towards aminolysis. This compound is part of a family of halogenated aryl chloroformates used for this purpose.

A comparison with other common agents like 2,4,5-trichlorophenyl chloroformate and pentafluorophenyl chloroformate highlights the gradations in reactivity. nih.govorgsyn.org

Pentafluorophenyl (Pfp) Esters : Formed from pentafluorophenyl chloroformate, these are among the most reactive esters used in peptide synthesis due to the strong electron-withdrawing effect of the five fluorine atoms. nih.gov They are known for high coupling efficiency.

2,4,5-Trichlorophenyl (Tcp) Esters : These esters, derived from 2,4,5-trichlorophenyl chloroformate, also exhibit good reactivity and have been successfully used in peptide synthesis. orgsyn.org

3,4,5-Trifluorophenyl Esters : The reactivity of these esters is expected to be high, likely comparable to or slightly less than that of pentafluorophenyl esters, due to the three strongly electronegative fluorine atoms. This high reactivity facilitates rapid peptide bond formation.

The choice of activating agent often involves a balance between reactivity, stability of the active ester, and cost.

Table 2: Comparison of Halogenated Aryl Chloroformate Activating Agents
Activating AgentAryl GroupRelative ReactivityKey Features
Pentafluorophenyl ChloroformatePentafluorophenyl (Pfp)Very HighHighly efficient coupling; widely used in both solution and solid-phase synthesis. nih.gov
This compound3,4,5-TrifluorophenylHighExpected high reactivity due to strong electron-withdrawing fluorine atoms.
2,4,5-Trichlorophenyl Chloroformate2,4,5-Trichlorophenyl (Tcp)GoodEffective activating agent, historically used in peptide synthesis. orgsyn.org

This compound is applicable in both major strategies of peptide synthesis: solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, all reactants are dissolved in a suitable solvent. In SPPS, the growing peptide chain is anchored to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and by-products to be washed away.

One of the earliest and most effective methods for peptide bond formation is the mixed anhydride method. highfine.comresearchgate.netacs.org This procedure involves two main steps:

Activation : An N-protected amino acid is reacted with a chloroformate (alkyl or aryl) in the presence of a tertiary amine at low temperatures. google.comresearchgate.net This forms a highly reactive mixed carboxylic-carbonic anhydride.

Coupling : The mixed anhydride is then immediately treated with the amino component (an amino acid ester or a peptide), which attacks the carbonyl group of the amino acid residue to form the desired peptide bond.

While alkyl chloroformates like isobutyl chloroformate are most common, aryl chloroformates such as this compound can also be employed to generate mixed anhydrides. google.com The high reactivity conferred by the trifluorophenyl group can lead to rapid and efficient coupling. The by-products of this reaction are the corresponding trifluorophenol and carbon dioxide, which are generally easy to remove.

A significant challenge in peptide synthesis is the prevention of racemization—the loss of stereochemical integrity at the chiral α-carbon of the amino acid being activated. uni-kiel.de Racemization is a particular risk during the activation step, especially for methods involving highly reactive intermediates like mixed anhydrides. researchgate.net

The primary mechanism for racemization in this context is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The formation and subsequent enolization of this oxazolone (B7731731) lead to the loss of chirality. Several factors influence the extent of racemization:

Base : The choice and amount of tertiary amine are critical. Sterically hindered bases like N-methylmorpholine (NMM) are generally preferred over less hindered ones like triethylamine (B128534) (TEA) as they are less likely to abstract the α-proton. researchgate.net

Temperature : Low temperatures (-15 °C to -20 °C) are crucial for minimizing both racemization and side reactions during anhydride formation.

Solvent : The polarity of the solvent can affect reaction rates and the stability of intermediates.

Activating Group : The structure of the chloroformate itself plays a role. Highly reactive anhydrides can couple faster but may also be more prone to racemization if conditions are not carefully controlled.

While specific racemization studies focusing on this compound are not extensively documented, research on other chloroformates shows that a balance must be struck. researchgate.netnih.govluxembourg-bio.com The high reactivity of the mixed anhydride derived from this compound could potentially increase the risk of oxazolone formation. Therefore, its use would necessitate carefully optimized conditions, including the use of hindered bases and strict temperature control, to ensure the synthesis of optically pure peptides. researchgate.netsemanticscholar.org

Derivatization for Advanced Peptide Structures and Peptidomimetics

In the intricate field of peptide chemistry, the formation of the amide bond must be efficient and, crucially, proceed without racemization of the chiral amino acid centers. Chloroformates have long been employed as activating agents for this purpose via the mixed anhydride method. researchgate.net this compound serves as a potent activating agent for the carboxyl group of an N-protected amino acid. The reaction between the N-protected amino acid and this compound, typically in the presence of a tertiary amine base, generates a highly reactive mixed anhydride.

This activated intermediate then readily reacts with the free amino group of another amino acid or peptide to form the desired peptide bond, releasing 3,4,5-trifluorophenol (B1223441) and carbon dioxide as byproducts. The utility of this reagent extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have modified backbones to improve properties like metabolic stability. nih.govnih.gov For instance, the stable linkage formed by this chloroformate can be used to connect non-natural amino acids or other building blocks, creating novel structures that are resistant to enzymatic degradation. nih.govnih.gov The trifluoroethylamino function, for example, has been used as a hydrolytically stable surrogate for the amide bond in peptidomimetics. nih.gov The high reactivity of this compound ensures that these coupling reactions can often be performed under mild conditions, which is essential for preserving the integrity of complex and sensitive functional groups present in advanced peptide structures. google.com

In Polymer Science and Material Synthesis:

The unique properties of this compound make it a valuable tool in the design and synthesis of advanced polymeric materials. Its high reactivity allows for efficient incorporation of specific functionalities into polymer structures, either within the monomer units or through post-polymerization modification.

This compound is an effective reagent for converting molecules with hydroxyl groups into functionalized monomers suitable for polymerization. A key example is the synthesis of carbonate-containing monomers. By reacting a diol with two equivalents of this compound, a bis(trifluorophenyl carbonate) monomer can be formed. Alternatively, reacting the chloroformate with a molecule containing both a hydroxyl group and a polymerizable moiety (like a vinyl or acrylate (B77674) group) can generate a monomer with a pendant trifluorophenyl carbonate group.

While the synthesis of cyclic carbonates often involves the reaction of epoxides with carbon dioxide, google.comumich.edunih.gov chloroformates provide an alternative route to linear and cyclic carbonate structures. These monomers can then be used in polymerization reactions, such as polycondensation or ring-opening polymerization, to create polycarbonates. nih.gov The resulting polymers can possess unique properties imparted by the fluorinated groups, even if the trifluorophenoxy group is eliminated during polymerization.

Post-polymerization modification is a powerful technique for creating functional polymers that may be difficult to synthesize directly from their corresponding monomers. rsc.orgresearchgate.net Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, are ideal candidates for functionalization using this compound. The reaction results in the formation of stable carbonate or carbamate (B1207046) linkages, respectively, covalently attaching the trifluorophenyl moiety to the polymer backbone or side chains.

This strategy is particularly useful for modifying the surfaces of materials or for introducing specific functionalities in a controlled manner. utwente.nl For example, polymers with activated pentafluorophenyl esters are known to be excellent platforms for modification with various amines. rsc.orgresearchgate.net Similarly, this compound can be used for the specific modification of polymer chain ends. researchgate.net A polymer synthesized to have a terminal hydroxyl or amine group can be selectively reacted with the chloroformate, yielding a polymer with a trifluorophenyl carbonate or carbamate end-group. This allows for the precise introduction of a fluorinated tag for analytical purposes or to influence the self-assembly and surface properties of the polymer. nih.gov

Fluorinated polymers are highly sought after for their exceptional properties, including high thermal stability, chemical inertness, low surface energy (hydrophobicity and oleophobicity), and unique optical properties. iastate.eduresearchgate.net this compound provides a strategic entry point for the synthesis of such materials. researchgate.netmdpi.com

There are two primary approaches:

Monomer Synthesis: As described in section 4.2.1, the chloroformate can be used to prepare fluorinated monomers. The subsequent polymerization of these monomers leads to polymers where the fluorine-containing group is an integral part of the repeating unit, influencing the bulk properties of the material. nih.gov

Polymer Modification: As detailed in section 4.2.2, existing non-fluorinated polymers can be modified with this compound to introduce fluorinated groups. This is particularly effective for tailoring surface properties, where even a thin layer of fluorinated chains can dramatically alter the material's interaction with its environment.

These methods enable the creation of a wide range of high-performance fluorinated materials, from specialty elastomers and coatings to advanced materials for the aerospace and electronics industries. iastate.edunih.gov

Polyethylene glycols (PEGs) and other biocompatible polymers are frequently used in drug delivery and biotechnology. To conjugate these polymers to proteins, peptides, or other biomolecules, their terminal hydroxyl groups must first be "activated" to make them more reactive towards nucleophiles like amines. afu.edu.np Aryl chloroformates, such as 4-nitrophenyl chloroformate and 2,4,5-trichlorophenyl chloroformate, are well-established reagents for this purpose. google.comgoogle.com

By direct analogy, this compound is an excellent candidate for this activation process. The reaction of a polymer like PEG with this compound would convert the terminal hydroxyl groups into highly reactive 3,4,5-trifluorophenyl carbonate esters. google.comgoogle.com The trifluorophenoxide is a superb leaving group, facilitating the subsequent reaction of the activated polymer with the amino groups of a protein or other therapeutic agent to form a stable carbamate linkage. This process, known as PEGylation, can enhance the solubility, stability, and circulation half-life of biopharmaceuticals.

Research FindingDescription
Activation Principle Aryl chloroformates react with the terminal hydroxyl groups of PEG to form an activated PEG carbonate. google.comgoogle.com
Reaction Conditions The activation is typically carried out in an aprotic solvent, often with a base like triethylamine or 4-DMAP to neutralize the HCl produced. afu.edu.npgoogle.com
Subsequent Conjugation The activated PEG readily reacts with amine groups on biomolecules, displacing the aryl-oxide leaving group (e.g., 4-nitrophenoxide or, by analogy, 3,4,5-trifluorophenoxide). google.com

In Synthesis of Heterocyclic Compounds and Fine Chemicals

Beyond polymers and peptides, this compound is a valuable reagent in the synthesis of diverse heterocyclic compounds and other fine chemicals. daikinchemicals.comdaikinchem.deagcchem.com Its primary role is as a highly reactive agent for acylation or for introducing a carbonyl group that can participate in cyclization reactions. smolecule.com

For example, reacting this compound with a bifunctional nucleophile, such as an amino-alcohol or a 1,2-diamine, can lead to the formation of heterocyclic structures. In the case of an amino-alcohol, an initial reaction at the more nucleophilic amine followed by an intramolecular reaction of the hydroxyl group can lead to the formation of cyclic carbamates (oxazolidinones). Similarly, reactions with diamines can be directed to form cyclic ureas. The high reactivity of the chloroformate facilitates these transformations, making it a useful building block for creating complex molecular architectures found in pharmaceuticals and agrochemicals. smolecule.com

Building Block for Fluorinated Heterocycles (e.g., Oxadiazole Derivatives)

The synthesis of fluorinated heterocycles is of significant interest, and this compound can serve as a key precursor for certain classes of these compounds, such as 1,3,4-oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov The general synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazine precursors using a dehydrating agent. nih.gov

In this context, this compound can be used to prepare the necessary fluorinated acylhydrazine intermediate. The process would typically involve the reaction of the chloroformate with a hydrazide (R-CONHNH2). The chloroformate acts as an acylating agent, reacting with the terminal nitrogen of the hydrazide to form a 1-acyl-2-(3,4,5-trifluorophenoxycarbonyl)hydrazine. This intermediate can then undergo intramolecular cyclization, often under thermal or acidic conditions, to yield the 2-substituted-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazole. The trifluorophenyl group is thus incorporated directly into the heterocyclic ring system. The presence of fluorine atoms can significantly alter the physicochemical properties of the resulting molecule. researchgate.net

Table 1: Generalised Synthesis of a Fluorinated Oxadiazole Derivative

Step Reactant 1 Reactant 2 Intermediate/Product Description
1 Hydrazide (R-CONHNH₂)This compound1-Acyl-2-(3,4,5-trifluorophenoxycarbonyl)hydrazineAcylation of the hydrazide.
2 1-Acyl-2-(3,4,5-trifluorophenoxycarbonyl)hydrazineHeat/Acid2-Substituted-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazoleIntramolecular cyclization and dehydration.

Participation in Multi-Component Reactions for Drug Discovery Intermediates (excluding efficacy/safety)

In the realm of drug discovery, the efficient construction of molecular libraries is paramount. This compound is a valuable reagent for synthesizing key intermediates due to its ability to react readily with nucleophiles. smolecule.com It is particularly useful in forming stable carbamate and carbonate linkages, which are common motifs in pharmaceutical compounds.

The chloroformate reacts cleanly with primary or secondary amines to form N-substituted carbamates and with alcohols to form carbonates. smolecule.com This reactivity can be harnessed in sequential or one-pot reactions to assemble more complex molecules. For instance, a bifunctional molecule containing both an amine and a hydroxyl group could be selectively reacted with this compound at one site, which is then followed by further transformation at the other site. The introduction of the trifluorophenyl moiety can modulate properties such as lipophilicity and metabolic stability, which are important considerations in the design of drug candidates. researchgate.net

Role in Complex Natural Product Synthesis (as a model/analogue)

The total synthesis of natural products is often extended to the creation of analogues to explore structure-activity relationships (SAR). nih.gov Fluorination is a common strategy to fine-tune the properties of a molecule without drastically altering its shape. researchgate.net this compound can be employed to introduce a trifluorinated aromatic ring into a synthetic molecule that mimics the core structure of a natural product.

For example, if a natural product contains a phenyl or hydroxyphenyl group at a critical position, a synthetic route can be designed to replace it with a 3,4,5-trifluorophenyl group. This is achieved by using the chloroformate to acylate a suitable precursor, followed by further synthetic manipulations. The resulting analogue, now containing the fluorinated moiety, can be used to study how the modified electronic and hydrophobic characteristics influence its physicochemical behavior compared to the parent natural product. nih.gov This approach provides valuable insights for designing new molecules with tailored properties.

As a Reagent in General Organic Transformations:

Beyond its use in building specific heterocyclic systems, this compound is a versatile reagent for more general organic transformations.

Cross-Coupling Reactions with Organometallic Reagents (by analogy to other chloroformates)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. libretexts.org These reactions typically couple an organohalide or triflate with an organoborane compound. libretexts.org By analogy to other organic halides and related compounds, the chloroformate group could potentially participate in such transformations.

In a hypothetical Suzuki-type coupling, the this compound could react with an organoboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the electrophile, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Similarly, organocuprate reagents (Gilman reagents) are known to react with organohalides to form new C-C bonds. libretexts.org It is plausible that this compound could react with a lithium diorganocopper reagent (R₂CuLi), where one of the R groups from the cuprate (B13416276) displaces the chloride, leading to the formation of a new ketone or, under different conditions, coupling to the aromatic ring. These analogies suggest a broader utility for the chloroformate in C-C bond-forming reactions.

Table 2: Hypothetical Cross-Coupling Reaction

Reaction Type Reagent 1 Reagent 2 Catalyst/Conditions Potential Product
Suzuki-Miyaura (Analogy) This compoundArylboronic AcidPd(0) catalyst, Base4-Aryl-1,2,3-trifluorobenzene
Gilman (Analogy) This compoundLithium Dialkylcuprate (R₂CuLi)Ether3,4,5-Trifluorophenyl-R-ketone

Use in Protecting Group Strategies (by analogy to other chloroformates)

Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group. sigmaaldrich.com Chloroformates are widely used for this purpose, especially for protecting amines and alcohols. For example, Fmoc-chloride is used to introduce the Fmoc protecting group for amines in peptide synthesis. sigmaaldrich.com

By analogy, this compound can be used as a protecting group reagent. It reacts with amines to form stable carbamates and with alcohols to form carbonates, effectively protecting these functionalities from a wide range of reaction conditions. The stability of this "trifluorophenoxycarbonyl" (Tfoc) group would be influenced by the electron-withdrawing nature of the trifluorinated ring. This electronic effect could make the resulting carbamate or carbonate more stable under certain conditions but potentially more susceptible to specific cleavage reagents compared to non-fluorinated analogues like the benzyloxycarbonyl (Cbz) group. The development of such a group would add to the toolbox of orthogonal protecting strategies available to synthetic chemists.

Advanced Analytical and Spectroscopic Research Methodologies for 3,4,5 Trifluorophenyl Chloroformate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products.nih.govazom.comthermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of 3,4,5-trifluorophenyl chloroformate. nd.eduanalis.com.my This powerful analytical method provides detailed information about the chemical environment of specific nuclei, enabling chemists to piece together the molecular architecture of newly synthesized compounds. analis.com.my In the context of this compound reaction products, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often employed to unambiguously assign the structure. nih.gov

¹H and ¹³C NMR for Assignment of Proton and Carbon Environments

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for characterizing the organic framework of molecules derived from this compound.

¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a hypothetical derivative where the chloroformate group has reacted with an alcohol (R-OH) to form a carbonate, the ¹H NMR spectrum would be expected to show signals for the aromatic protons on the trifluorophenyl ring and signals corresponding to the "R" group. The chemical shifts (δ) of the aromatic protons will be influenced by the strong electron-withdrawing effects of the fluorine atoms and the carbonate group. The integration of the signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, providing valuable connectivity information.

¹³C NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. In derivatives of this compound, the carbon atoms of the aromatic ring will appear at specific chemical shifts, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling. The carbonyl carbon of the carbonate group will also have a distinctive chemical shift. The chemical shifts of the carbon atoms in the "R" group will depend on their specific structure.

For example, in the analysis of reaction products, comparing the ¹H and ¹³C NMR spectra of the starting material, this compound, with the product allows for the identification of changes in the molecule. The disappearance of the chloroformate signal and the appearance of new signals corresponding to the incorporated "R" group confirm the successful transformation.

Below is a hypothetical data table illustrating the kind of information that would be obtained from ¹H and ¹³C NMR for a derivative.

Proton Environment ¹H Chemical Shift (ppm) Multiplicity Integration Carbon Environment ¹³C Chemical Shift (ppm)
Aromatic CH7.0-7.5m2HAromatic CH110-120
R-group CH₃1.2t3HAromatic C-F140-150 (d)
R-group CH₂4.3q2HAromatic C-O150-160
Carbonyl (C=O)155-165
R-group CH₃14
R-group CH₂65
Note: This is a generalized example. Actual chemical shifts and coupling constants would be specific to the exact molecular structure.

¹⁹F NMR for Elucidation of Fluorine-Containing Structures

Given the trifluorinated nature of the core aromatic ring, ¹⁹F NMR spectroscopy is an exceptionally powerful and informative technique for characterizing derivatives of this compound. numberanalytics.com Fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making it highly sensitive for NMR detection. numberanalytics.comnih.gov

The key advantages of ¹⁹F NMR in this context include:

Wide Chemical Shift Range: The chemical shifts of ¹⁹F nuclei are very sensitive to their electronic environment, spanning a much wider range than ¹H NMR. This high dispersion allows for the clear resolution of signals from fluorine atoms in slightly different environments. numberanalytics.com

Sensitivity to Substitution Patterns: Any reaction that alters the electronic nature of the aromatic ring will cause a discernible shift in the ¹⁹F NMR signals. This makes it an excellent tool for confirming the success of a reaction and for identifying the position of any subsequent modifications to the phenyl ring.

Fluorine-Fluorine Coupling: The coupling between adjacent fluorine atoms (F-F coupling) provides valuable information about their relative positions on the aromatic ring. The magnitude of the coupling constants can help to distinguish between different isomers.

In a typical ¹⁹F NMR spectrum of a 3,4,5-trifluorophenyl derivative, one would expect to see two distinct signals due to the symmetry of the ring: one for the two fluorine atoms at positions 3 and 5, and another for the fluorine atom at position 4. The relative integration of these signals would be 2:1. Any deviation from this pattern would indicate a change in the substitution of the aromatic ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Molecule Characterization

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. sdsu.eduscribd.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.eduprinceton.edu Cross-peaks in a COSY spectrum connect the signals of protons that are typically two or three bonds apart. This is crucial for establishing the connectivity of proton networks within the "R" group of a derivative. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.eduprinceton.edu It is an excellent method for definitively assigning the carbon signals in the ¹³C NMR spectrum based on the known assignments of the attached protons from the ¹H NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduprinceton.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, an HMBC experiment could show a correlation between the protons on the "R" group and the carbonyl carbon of the carbonate, confirming the connectivity across the oxygen atom. youtube.com It can also be used to confirm the attachment of the carbonate group to the trifluorophenyl ring by showing correlations between the aromatic protons and the carbonyl carbon.

The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, leaving little room for ambiguity in the assignment of even complex derivatives of this compound. science.gov

2D NMR Technique Information Gained Application for this compound Derivatives
COSY ¹H-¹H correlations through 2-3 bonds. sdsu.eduprinceton.eduElucidates the proton-proton connectivity within the attached "R" group.
HSQC Direct ¹H-¹³C correlations (one bond). sdsu.eduprinceton.eduAssigns carbon signals based on their directly attached protons.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds). sdsu.eduprinceton.eduConfirms the connectivity between the "R" group, the carbonate, and the trifluorophenyl ring; assigns quaternary carbons. youtube.com

Utilizing Infrared (IR) and Raman Spectroscopy in Mechanistic Investigations and Functional Group Analysis.nih.govthermofisher.comnumberanalytics.comsci-hub.se

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly valuable for the analysis of this compound and its derivatives. They provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The presence of a strong absorption band in a specific region of the IR spectrum is indicative of a particular functional group. For this compound, key characteristic absorptions would include:

C=O Stretch: A very strong and sharp absorption band in the region of 1750-1800 cm⁻¹, characteristic of the carbonyl group in the chloroformate.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹, corresponding to the carbon-fluorine bonds on the aromatic ring.

C-O Stretch: Absorptions associated with the C-O single bonds.

Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.

When this compound undergoes a reaction to form a derivative, such as a carbonate, the IR spectrum will show distinct changes. For example, the C=O stretching frequency of the resulting carbonate would likely shift to a slightly lower wavenumber compared to the starting chloroformate. The appearance of new bands corresponding to the added "R" group (e.g., C-H stretching vibrations around 2850-3000 cm⁻¹) would also be observed.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is often complementary to IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, symmetrical vibrations often give rise to strong Raman signals. In the context of this compound derivatives, Raman spectroscopy could be particularly useful for observing the symmetric breathing mode of the aromatic ring and other symmetric vibrations.

By monitoring the changes in the IR and Raman spectra during a reaction, researchers can gain insights into the reaction mechanism. For example, the disappearance of the characteristic C=O band of the chloroformate and the simultaneous appearance of a new C=O band for the product can be used to follow the reaction progress.

Functional Group Typical IR Absorption Range (cm⁻¹) Expected in this compound Expected in a Carbonate Derivative
C=O Stretch (Chloroformate)1750-1800YesNo
C=O Stretch (Carbonate)1735-1750NoYes
C-F Stretch1100-1400YesYes
Aromatic C=C Stretch1450-1600YesYes
Aliphatic C-H Stretch2850-3000NoYes (if R is alkyl)

Mass Spectrometry (MS) for Characterization of Synthetic Intermediates and Reaction Pathways.thermofisher.comnih.govsigmaaldrich.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for the characterization of synthetic intermediates and for elucidating reaction pathways involving this compound.

In a typical MS experiment, a sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern, which arises from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information.

For derivatives of this compound, MS can be used to:

Confirm the Molecular Weight: The detection of the molecular ion at the expected m/z value provides strong evidence for the successful synthesis of the desired product.

Identify Intermediates: By analyzing samples taken at different time points during a reaction, it is possible to identify transient intermediates, which can provide insights into the reaction mechanism.

Characterize Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer is often predictable and characteristic of its structure. For example, a common fragmentation pathway for a carbonate derivative of this compound might involve the loss of the "R" group or the trifluorophenyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a particularly powerful variant of MS that can measure the m/z ratio with very high accuracy (typically to four or five decimal places). thermofisher.comnih.govnih.gov This high precision allows for the determination of the exact mass of a molecule, which in turn can be used to determine its elemental composition. thermofisher.comnih.gov

The key advantage of HRMS is its ability to distinguish between ions that have the same nominal mass but different elemental formulas. nih.gov For example, two different molecules might both have a nominal mass of 250, but their exact masses might be 250.1234 and 250.0876. By measuring the exact mass, HRMS can provide an unambiguous elemental formula, which is crucial for confirming the identity of a new compound. nih.govresearchgate.net

In the context of this compound derivatives, HRMS is invaluable for:

Unambiguous Formula Determination: Providing the exact mass of the product, which can be used to calculate its elemental composition and confirm that it matches the expected formula. sci-hub.se

Confirmation of Isotopic Patterns: The presence of chlorine in this compound gives rise to a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl. HRMS can resolve and accurately measure the masses and relative abundances of these isotopic peaks, further confirming the presence of chlorine in the molecule.

Analytical Technique Information Provided Significance for this compound Chemistry
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms product formation and helps elucidate structure.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition. thermofisher.comnih.govProvides unambiguous confirmation of the molecular formula. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing their fragmentation patterns. In a typical MS/MS experiment, a precursor ion of the analyte of interest, in this case, this compound or its derivatives, is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure.

For derivatives of this compound, such as trifluoroacetyl (TFA) derivatives of amines, MS/MS analysis reveals characteristic fragmentation pathways. For instance, α-cleavage from the amide nitrogen is a common fragmentation route, leading to the formation of specific imine species and corresponding cations. researchgate.netsemanticscholar.org Further fragmentation can occur through hydrogen rearrangement, yielding other prominent fragment ions that are diagnostic for the original molecule's structure. researchgate.netsemanticscholar.org The study of these fragmentation patterns is crucial for confirming the successful synthesis of derivatives and for identifying unknown byproducts.

In the context of fluorinated compounds, MS/MS studies have revealed complex fragmentation mechanisms, including fluorine shifts following initial fragmentation events. nih.gov This highlights the necessity of detailed MS/MS analysis to accurately interpret the mass spectra of novel this compound derivatives. The high selectivity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) make it an indispensable tool for analyzing complex mixtures containing these compounds, even at low concentrations. nih.govrsc.org

Table 1: Hypothetical MS/MS Fragmentation Data for a Derivative of this compound

Precursor Ion (m/z)Collision Energy (eV)Major Fragment Ions (m/z)Putative Fragment Structure
350.0520213.01, 177.00, 149.01[M-C7H5F3O2]+, [C7H2F3O]+, [C6H2F3]+
350.0530213.01, 177.00, 149.01, 131.00[M-C7H5F3O2]+, [C7H2F3O]+, [C6H2F3]+, [C5HF2O]+
350.0540177.00, 149.01, 131.00, 99.01[C7H2F3O]+, [C6H2F3]+, [C5HF2O]+, [C4F2H]+

Note: This table is for illustrative purposes and represents hypothetical data.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research

Chromatographic methods are fundamental to chemical research, providing the means to separate, identify, and quantify the components of a mixture. For reactions involving this compound, these techniques are essential for tracking the consumption of starting materials, the formation of products, and the assessment of final product purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purification of non-volatile compounds in a reaction mixture. ethernet.edu.et In the context of this compound and its derivatives, reversed-phase HPLC is a commonly employed mode. chromatographyonline.comsielc.com

A typical HPLC method would involve a C8 or C18 stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comgoogle.com The inclusion of fluorinated phenyl phases can offer unique selectivity for separating halogenated aromatic compounds. chromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is often used for detection, as the aromatic nature of this compound and its derivatives allows for strong absorbance at specific wavelengths.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. google.com This allows for the precise determination of the concentration of the starting material, product, and any impurities in a reaction sample. The high resolving power of HPLC is particularly valuable for separating closely related isomers or byproducts that may form during the synthesis. nih.gov

Table 2: Example HPLC Method Parameters for Analysis of a this compound Reaction Mixture

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Product Analysis and Reaction Progress

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. nih.govnih.gov While this compound itself may have limited volatility, many of its derivatives or potential byproducts could be amenable to GC analysis. Derivatization is a common strategy to increase the volatility and thermal stability of analytes for GC analysis. researchgate.netsemanticscholar.org

In a GC system, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (e.g., helium or nitrogen). The column contains a stationary phase that interacts with the analytes to varying degrees, leading to their separation. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for identification. capes.gov.br

GC can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. youtube.com This allows researchers to determine the optimal reaction time and to detect the formation of any volatile side products.

Table 3: Typical GC Conditions for Analysis of Volatile Derivatives

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 15 °C/min to 280 °C (5 min)
Detector Mass Spectrometer (Scan range 40-450 amu)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of a chemical reaction. libretexts.org It provides qualitative information about the number of components in a mixture and allows for a visual assessment of the conversion of starting material to product. msu.edulibretexts.orgrochester.edu

To monitor a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. youtube.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. khanacademy.org

The progress of the reaction can be followed by observing the disappearance of the starting material spot and the appearance of the product spot over time. youtube.com Co-spotting the reaction mixture with the starting material can help in confirming the identity of the spots. rochester.edu Visualization is often achieved under UV light, as the aromatic rings in the compounds will fluoresce. youtube.com Staining with agents like potassium permanganate (B83412) can also be used if the compounds are not UV-active. TLC is an invaluable tool for making quick decisions in the laboratory, such as determining when a reaction is complete or if further purification is necessary. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Investigations of 3,4,5 Trifluorophenyl Chloroformate

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and electronic charge distribution. These properties are governed by the interactions between electrons and nuclei as described by the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying molecular systems. nih.gov It is particularly effective for determining the equilibrium geometry (the lowest energy conformation) of a molecule.

The results of such a calculation provide precise bond lengths, bond angles, and dihedral angles. The substitution pattern on the phenyl ring, such as the presence of highly electronegative fluorine atoms, significantly influences the ring's geometry. scispace.com For instance, the C–C bond lengths within the ring and the bond angles at the points of substitution are altered compared to unsubstituted benzene. scispace.com

Below are illustrative tables of optimized geometric parameters, based on calculations performed on the analogous compound 3-trifluoromethylphenylchloroformate. scispace.com

Table 1: Selected Optimized Bond Lengths (Å) from DFT Calculations.
BondCalculated Length (Å)
C=O1.18
C-Cl1.76
(O=)C-O1.34
O-C(ring)1.40
C-F (avg)1.33
Table 2: Selected Optimized Bond Angles (°) from DFT Calculations.
AngleCalculated Angle (°)
O=C-Cl125.8
O=C-O124.5
Cl-C-O109.7
C-O-C(ring)117.2

Beyond geometry, DFT calculations also yield crucial information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. scispace.com For 3-trifluoromethylphenylchloroformate, the calculated HOMO-LUMO gap is 6.2143 eV, which suggests high stability. scispace.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based directly on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a more rigorous, albeit computationally expensive, way to analyze the electronic structure.

While DFT is excellent for geometry and energies, high-level ab initio calculations are often employed to obtain more accurate descriptions of electron correlation—the interaction between individual electrons that DFT approximates. A conformational and electronic study on N-phenylalkyl-3,4-dichloromaleimides utilized both ab initio (RHF/6-31G(d)) and DFT (B3LYP/6-31G(d)) methods to explore the potential energy surfaces of the molecules.

For 3,4,5-Trifluorophenyl Chloroformate, ab initio methods could be used to:

Refine Energy Calculations: Calculate a more precise total electronic energy, which is critical for accurate reaction thermodynamics.

Analyze Electron Distribution: Generate highly accurate electron density maps and molecular electrostatic potentials (MEPs), which reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Investigate Excited States: While DFT extensions (TD-DFT) can model excited states, ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) are often more reliable for complex electronic transitions.

The choice of method involves a trade-off between accuracy and computational resources. Often, a combined approach is used where geometries are optimized with a cost-effective DFT functional, and then single-point energy calculations are performed using a high-level ab initio method to achieve greater accuracy. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is invaluable for mapping out the step-by-step pathways of chemical reactions. For chloroformates, common reactions include nucleophilic substitution, such as hydrolysis (reaction with water) or aminolysis (reaction with an amine). rsc.orgrsc.org These reactions can proceed through different mechanisms, such as a concerted (single-step) SN2-type displacement or a stepwise addition-elimination pathway involving a tetrahedral intermediate. nih.govmdpi.com

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By systematically changing key geometric parameters (like the distance between two reacting atoms) and calculating the energy at each point, a reaction pathway can be mapped. This process, known as a PES scan, helps identify the most likely path a reaction will follow from reactants to products.

For the reaction of this compound with a nucleophile (e.g., a water molecule), a PES scan could be performed by varying the distance between the nucleophilic oxygen atom and the carbonyl carbon of the chloroformate. The scan would reveal the energy changes as the nucleophile approaches, forms a bond, and the chloride leaving group departs. This allows for the identification of energy minima, corresponding to reactants, intermediates, and products, and energy maxima, corresponding to transition states. mdpi.com

Once an approximate reaction pathway is known from a PES scan, the exact structure of the transition state (TS) must be located. A transition state is a specific point on the PES that is an energy maximum along the reaction coordinate but a minimum in all other directions (a first-order saddle point). reddit.com Various algorithms exist to optimize the geometry to find this saddle point. A key confirmation of a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.com

After a transition state is successfully located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduscm.com An IRC analysis involves tracing the path of steepest descent on the potential energy surface from the transition state downhill to both the reactants and the products. scm.com This confirms that the identified transition state correctly connects the desired reactants and products on the reaction pathway. missouri.edu

The results of an IRC analysis are typically presented as a plot of energy versus the reaction coordinate, showing the energy profile of the reaction.

Table 3: Conceptual Data from an IRC Analysis for a Nucleophilic Substitution Reaction.
IRC Point (Reaction Coordinate)Relative Energy (kcal/mol)Description
-3.00.0Reactants (Separated)
-1.5-2.5Reactant Complex
0.0+15.0Transition State (TS)
+1.5-10.0Product Complex
+3.0-12.0Products (Separated)

Prediction of Spectroscopic Data for Complex Derivatives

Computational methods are frequently used to predict spectroscopic properties, which can be vital for identifying and characterizing newly synthesized compounds or complex derivatives. By calculating properties like vibrational frequencies or nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental results to confirm molecular structures.

For a complex derivative of this compound, DFT calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. In a study of the related 3-trifluoromethylphenylchloroformate, DFT was used to calculate the vibrational frequencies and assign them to specific molecular motions (e.g., C=O stretch, C-F stretch). scispace.com These theoretical frequencies often show a systematic deviation from experimental values but can be scaled to provide excellent agreement. scispace.com

Below is an example of how calculated vibrational frequencies can be presented, based on data for 3-trifluoromethylphenylchloroformate. scispace.com

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments.
Calculated Frequency (cm⁻¹)AssignmentVibrational Mode
1785ν(C=O)Carbonyl Stretch
1455ν(C-C)Phenyl Ring Stretch
1330ν(C-F)C-F Stretch (from CF₃ group)
1215ν(C-O)Ester C-O Stretch
890ν(O-C-Cl)O-C-Cl Asymmetric Stretch
670ν(C-Cl)C-Cl Stretch

ν denotes a stretching vibration.

Similarly, NMR chemical shifts (¹³C, ¹⁹F, ¹H) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). cam.ac.uk These calculations are particularly useful for complex molecules with many non-equivalent atoms, where spectral assignment can be challenging. The accuracy of these predictions allows for the confident structural elucidation of novel derivatives. cam.ac.uk

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural confirmation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common and accurate approach for calculating isotropic nuclear magnetic shielding constants. scispace.com

For this compound, theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be calculated. These predictions are typically referenced against a standard, such as Tetramethylsilane (TMS), to provide chemical shift values (δ) that can be compared with experimental data. scispace.com The accuracy of these predictions is dependent on the level of theory and basis set employed in the calculations. rsc.orgresearchgate.net For fluorinated organic compounds, specific computational protocols have been developed to achieve high accuracy in ¹⁹F NMR chemical shift predictions, which are particularly sensitive to the electronic environment. nih.govnih.gov

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
H (aromatic) 7.0 - 7.5
C (C=O) 148 - 152
C (C-O) 145 - 150
C (C-F) 135 - 145
C (aromatic) 110 - 120
F -130 to -160

Note: These are estimated values based on typical ranges for similar functional groups and are subject to variation based on the specific computational method and parameters used.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods can be used to calculate these vibrational frequencies, offering a detailed assignment of the observed spectral bands. nih.govnist.gov DFT methods are widely used for this purpose, often in conjunction with basis sets that can accurately describe the electronic structure of the molecule. uit.no

The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental results, which are inherently anharmonic. These calculations can help to distinguish between different conformers of a molecule, as their vibrational spectra will have subtle differences. mdpi.com For this compound, key vibrational modes would include the C=O stretch, C-O stretch, C-Cl stretch, and various aromatic ring vibrations, including the C-F stretching modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=O Stretch 1750 - 1800
Aromatic C=C Stretch 1500 - 1600
C-F Stretch 1100 - 1300
C-O Stretch 1000 - 1200
C-Cl Stretch 600 - 800

Note: These are approximate ranges and the precise calculated frequencies will depend on the computational methodology.

Structure-Reactivity Relationship Analysis via Computational Approaches

Computational chemistry also allows for the in-depth analysis of how the structure of this compound influences its chemical reactivity.

Substituent Effects on Reactivity (e.g., Hammett Plots, Quantitative Structure-Activity Relationships)

The three fluorine atoms on the phenyl ring of this compound are strong electron-withdrawing groups. This has a significant impact on the reactivity of the chloroformate group. The Hammett equation provides a quantitative way to correlate the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.orgdalalinstitute.com For reactions involving the chloroformate group, the electron-withdrawing nature of the trifluorophenyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orglibretexts.org

Quantitative Structure-Activity Relationship (QSAR) studies can further be employed to develop models that relate the structural features of a series of compounds to their chemical reactivity or biological activity. drugdesign.orgresearchgate.net For a series of substituted phenyl chloroformates, a QSAR model could be developed to predict their reactivity based on electronic and steric parameters of the substituents.

Table 3: Expected Electronic Effects of Substituents on Phenyl Chloroformate Reactivity

Substituent Property Effect on Carbonyl Carbon Predicted Effect on Reactivity Towards Nucleophiles
Electron-withdrawing Increased positive charge (more electrophilic) Increased reactivity

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its reactivity. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformations and the energy barriers between them. nih.govsoton.ac.uk The presence of the three fluorine atoms can influence the preferred orientation of the chloroformate group relative to the aromatic ring. nih.gov Studies on similar molecules have shown that different conformers can exhibit different reactivity. mdpi.com

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments. mdpi.com By simulating the motion of the molecule over time, MD can reveal information about its conformational flexibility, solvent interactions, and the accessibility of the reactive sites to other molecules.

Table 4: Key Conformational Parameters for Analysis

Parameter Description
Dihedral Angle (Ar-O-C=O) The rotational orientation of the chloroformate group relative to the phenyl ring.
Bond Lengths Key bond distances such as C=O, C-O, and C-Cl.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound

Q & A

Basic: What are the standard synthetic routes for preparing 3,4,5-Trifluorophenyl Chloroformate?

Methodological Answer:
The synthesis typically involves reacting 3,4,5-trifluorophenol with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. The base neutralizes HCl by-products, driving the reaction to completion. The general reaction is:
3,4,5-Trifluorophenol + Phosgene → this compound + HCl
Key considerations:

  • Use anhydrous conditions to prevent hydrolysis of the chloroformate.
  • Conduct the reaction in inert solvents (e.g., dichloromethane or THF) at 0–5°C to control exothermicity .

Advanced: How can microwave irradiation optimize the reactivity of this compound in catalytic applications?

Methodological Answer:
Microwave-assisted synthesis can enhance reaction efficiency by enabling rapid, uniform heating. For example, studies on tris(3,4,5-trifluorophenyl)borane demonstrated that microwave irradiation at 180°C significantly improved catalytic hydroboration yields for challenging substrates like alkenes and alkynes . Applied to this compound:

  • Optimized Protocol: Use microwave-compatible reactors (e.g., sealed vessels) with dielectric solvents (e.g., DMF).
  • Benefits: Reduced reaction time (minutes vs. hours), higher purity, and expanded substrate scope for nucleophilic substitutions.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Storage: Keep at 0–6°C in airtight, light-resistant containers to prevent decomposition .
  • Handling: Use PPE (gloves, goggles, fume hood) due to its corrosive nature (R36/37/38: irritant to eyes, skin, and respiratory system) .
  • Waste Disposal: Hydrolyze residual chloroformate with aqueous NaOH to convert it into less hazardous 3,4,5-trifluorophenol and CO₂ .

Advanced: How to resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Methodological Answer:
Discrepancies often arise from variations in:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may accelerate side reactions.
  • Temperature Control: Exothermic reactions require precise cooling (e.g., ice baths for <5°C conditions).
  • Purification Methods: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol) to isolate pure products.
    Case Study: A 20% yield increase was achieved by switching from THF to dichloromethane, which stabilized intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR (δ -110 to -160 ppm) confirms fluorine substitution patterns, while ¹H NMR identifies aromatic protons.
  • IR Spectroscopy: Peaks at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) validate functional groups.
  • Mass Spectrometry: High-resolution MS (ESI or EI) confirms molecular weight (C₇H₃ClF₃O₂: ~222.55 g/mol) .

Advanced: What strategies mitigate substrate limitations in carbamate synthesis using this reagent?

Methodological Answer:

  • Microwave Activation: Accelerates reactions with sterically hindered amines (e.g., tert-butylamine) by overcoming kinetic barriers .
  • Pre-activation: Generate mixed carbonates with DMAP (4-dimethylaminopyridine) to enhance electrophilicity.
  • Solvent Screening: Test low-polarity solvents (e.g., toluene) to reduce competitive hydrolysis .

Basic: How does the electron-withdrawing effect of fluorine substituents influence reactivity?

Methodological Answer:
The three fluorine atoms on the phenyl ring:

  • Increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
  • Stabilize intermediates via inductive effects, reducing side reactions like dimerization.
    Example: Reactions with aniline proceed at room temperature in dichloromethane, achieving >85% yield .

Advanced: Can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Transition States: Identify favored pathways for nucleophilic attack (e.g., para vs. meta substitution).
  • Solvent Effects: Simulate solvent interactions to optimize dielectric environments.
    Validation: Compare computed activation energies with experimental yields to refine models .

Basic: What are the common degradation products of this compound?

Methodological Answer:

  • Hydrolysis: Forms 3,4,5-trifluorophenol and CO₂ in aqueous media.
  • Thermal Decomposition: At >100°C, releases phosgene gas (detectable via FTIR at 1820 cm⁻¹).
    Mitigation: Store under inert gas (N₂/Ar) and monitor temperature during reactions .

Advanced: How to design kinetic studies for reactions involving this compound?

Methodological Answer:

  • In Situ Monitoring: Use ReactIR to track carbonyl peak (1770 cm⁻¹) disappearance.
  • Quenching Experiments: Aliquot reactions at intervals and analyze via HPLC (C18 column, acetonitrile/water gradient).
  • Rate Law Determination: Vary concentrations of nucleophile and chloroformate to establish reaction order .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.